4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde
Description
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h5H,1-4H2 |
InChI Key |
RKUBJTXTQGGRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)C=O)C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyridine Precursors
One classical route involves the reaction of hydrazine or hydrazine derivatives with pyridine-based substrates bearing carbonyl or nitrile groups at the 3-position, facilitating ring closure to form the triazolopyridine core.
- For example, hydrazine hydrate reacts with 3-formylpyridine derivatives to form hydrazones, which upon cyclization under acidic or thermal conditions yield 4H,5H,6H,7H-triazolo[1,5-a]pyridine-3-carbaldehyde or its analogs.
- This method is advantageous due to the availability of starting materials and relatively mild conditions.
Condensation of 4,5-Diamino-1,2,3-Triazole with 1,2-Dicarbonyl Compounds
A notable synthesis reported involves condensation of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds (such as glyoxal or benzil) to form triazolopyridine derivatives.
- The 4,5-diamino-1,2,3-triazole intermediate can be prepared from carbamate precursors via base treatment.
- Subsequent condensation with symmetrical dicarbonyl compounds yields the fused triazolopyridine ring system.
- However, limitation arises when using asymmetrical dicarbonyls due to isomer mixtures.
- This approach allows for structural diversity by varying the dicarbonyl substituents.
Copper-Catalyzed Azide-Alkyne Cycloaddition and Ring Closure
Copper-catalyzed [3+2] cycloaddition ("click chemistry") of alkynes and azides can be employed to form 1,2,3-triazole rings, which can then be further cyclized to the fused triazolopyridine system.
- For example, propiolamide derivatives undergo cycloaddition with azides, followed by intramolecular reactions to form saturated triazolopyridines.
- This method provides high yields (~80%) and regioselectivity.
- It is applicable to synthesize saturated derivatives such as triazolopiperazines.
Solid-Phase Synthesis Using Polystyrene p-Toluenesulfonyl Hydrazide
A novel solid-phase synthesis involves reacting acetylpyridine derivatives with polystyrene-bound p-toluenesulfonyl hydrazide in the presence of TiCl4, forming hydrazones that cyclize to triazolopyridines.
- This method offers regiospecificity and ease of purification.
- Yields range from 33% to 62%.
- It represents a traceless protocol suitable for combinatorial synthesis.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds | 4,5-Diamino-1,2,3-triazole, glyoxal/benzil | Reflux in ethanol or base catalysis | 30–35 | Symmetrical dicarbonyls preferred to avoid isomers |
| Copper-catalyzed azide-alkyne cycloaddition | Propiolamide, azides | Cu-catalyst, room temp to reflux | ~80 | High regioselectivity, suitable for saturated derivatives |
| Solid-phase synthesis with polystyrene p-toluenesulfonyl hydrazide | Acetylpyridine, polystyrene-bound hydrazide | TiCl4 catalyst, MeOH, reflux | 33–62 | Regiospecific, easy purification |
| Cyclocondensation of hydrazine with 3-formylpyridine derivatives | Hydrazine hydrate, 3-formylpyridine | Acidic or thermal cyclization | 50–80 | Mild conditions, commonly used for aldehyde derivatives |
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 1,3,4-thiadiazoles
Uniqueness
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which combines the properties of both triazole and pyridine rings. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.
Biological Activity
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.
- Molecular Formula : C₇H₅N₅O
- Molecular Weight : 163.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance:
- In Vitro Evaluation : A study assessed the antimicrobial activity of various triazolo derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these pathogens .
- Biofilm Inhibition : The compounds showed considerable inhibition of biofilm formation in Staphylococcus species compared to standard antibiotics like Ciprofloxacin. This suggests a potential application in treating biofilm-associated infections .
Anticancer Activity
The anticancer potential of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine derivatives has been explored in various cancer cell lines:
- Cell Line Studies : Research indicated that certain derivatives exhibited antiproliferative activity against breast and colon cancer cell lines. The most active derivative demonstrated an IC50 value of approximately 12 μM against these cancer types .
- Mechanism of Action : The anticancer effects are thought to arise from the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some compounds were identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
The biological activity of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds have shown inhibitory effects on DNA gyrase and DHFR with IC50 values ranging from 0.52 to 31.64 μM. This suggests that these compounds may disrupt DNA replication and repair processes in bacterial and cancer cells .
- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin and antifungals like Ketoconazole. This could enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of traditional medications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of a series of triazolo derivatives in clinical isolates. The results indicated that specific modifications to the triazolo ring significantly enhanced antimicrobial potency.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| A | 0.22 | Staphylococcus aureus |
| B | 0.25 | Escherichia coli |
| C | 0.30 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| D | 12 | MCF-7 (Breast Cancer) |
| E | 15 | HCT116 (Colon Cancer) |
Q & A
What are the key synthetic strategies for preparing 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde?
Basic:
The synthesis typically involves cyclization of precursors such as 2-ethynylpyridine with azides under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate in DMSO) to form the triazole ring, followed by oxidation of the ethynyl group to introduce the aldehyde functionality .
Advanced:
Optimizing the oxidation step is critical. For example, controlled oxidation of ethynyl intermediates using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) can minimize side reactions. Reaction monitoring via TLC or HPLC is recommended to track aldehyde formation and avoid over-oxidation .
How can spectroscopic methods confirm the structure of this compound?
Basic:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. The fused triazole-pyridine system shows distinct aromatic protons in δ 7.5–8.5 ppm .
- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .
Advanced:
High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in overlapping signals. For instance, HMBC correlations between the aldehyde proton and adjacent carbons validate the position of the aldehyde substituent .
What challenges arise in functionalizing the triazole ring, and how are they addressed?
Basic:
The triazole ring’s electron-deficient nature limits nucleophilic substitution. Electrophilic aromatic substitution (e.g., nitration) requires activating groups or directing agents .
Advanced:
Transition-metal catalysis (e.g., Pd-mediated C–H activation) enables regioselective modifications. For example, palladium acetate with ligands like PPh₃ facilitates coupling reactions at the C5 position of the triazole ring .
How does the aldehyde group influence biological activity in medicinal chemistry studies?
Basic:
The aldehyde acts as a reactive handle for forming Schiff bases with amines, enabling conjugation to biomolecules (e.g., enzymes). This property is exploited in inhibitor design targeting cysteine proteases or kinases .
Advanced:
In vitro assays reveal that the aldehyde’s electrophilicity can lead to off-target effects. Structure-activity relationship (SAR) studies using aldehyde-masked prodrugs (e.g., acetals) improve selectivity while retaining bioactivity .
How can researchers reconcile contradictory data in reaction optimization studies?
Basic:
Discrepancies in yield or purity often stem from solvent choice or catalyst loading. Systematic variation of parameters (e.g., solvent polarity, temperature) with DOE (Design of Experiments) identifies optimal conditions .
Advanced:
Mechanistic studies (e.g., kinetic profiling, DFT calculations) clarify competing pathways. For instance, copper-catalyzed reactions may form byproducts via Glaser coupling of ethynyl groups, necessitating lower catalyst concentrations .
What purification techniques are effective for isolating this compound?
Basic:
Column chromatography using silica gel with ethyl acetate/hexane gradients (20–50%) separates the aldehyde from polar byproducts. Recrystallization from ethanol/water mixtures improves purity .
Advanced:
Preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% formic acid) resolves stereoisomers or oxidation byproducts. LC-MS monitoring ensures high recovery of the target aldehyde .
What safety precautions are critical during synthesis?
Basic:
Handle phosphorus oxychloride (used in chlorination steps) in a fume hood due to its corrosive and toxic fumes. Neutralize waste with ice-cold NaOH before disposal .
Advanced:
In situ generation of hazardous intermediates (e.g., diazonium salts) requires real-time monitoring via inline IR or Raman spectroscopy to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
